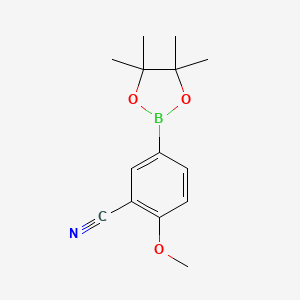

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

説明

特性

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQGLOXOYMXKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process .

化学反応の分析

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

Synthesis Applications

- Organic Synthesis : This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. It can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids, making it valuable for synthesizing complex organic molecules .

- Copolymers Development : It plays a crucial role in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit enhanced optical and electrochemical properties, making them suitable for applications in organic electronics and photovoltaics .

Material Science Applications

- Optoelectronic Devices : The optical properties of materials synthesized using this compound have been studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into the polymer backbone can enhance charge transport properties and stability under operational conditions .

- Sensors : The compound's ability to form stable complexes with various analytes makes it a candidate for developing chemical sensors. Its electrochemical properties allow for the detection of specific ions or molecules in solution, which is beneficial in environmental monitoring and biomedical applications .

Case Study 1: Synthesis of Functionalized Arene Compounds

Researchers have employed 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the synthesis of functionalized arene compounds through palladium-catalyzed cross-coupling reactions. This method demonstrated high yields and selectivity for various substrates, showcasing the compound's versatility as a synthetic intermediate .

Case Study 2: Development of High-Efficiency OLEDs

A study focused on the application of this compound in the development of high-efficiency OLEDs reported that devices incorporating copolymers derived from it exhibited improved luminance and efficiency compared to traditional materials. The research highlighted the significance of the boron moiety in enhancing charge mobility within the device architecture .

作用機序

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the catalytic cycle .

類似化合物との比較

Comparison with Structural Analogues

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Boronate ester at the para-position relative to the nitrile group.

- Key Differences :

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 214360-46-0)

Boronate Ring Modifications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile

- Structure : Features a six-membered 1,3,2-dioxaborinane ring (5,5-dimethyl) instead of the five-membered dioxaborolane.

- Lower thermal stability compared to pinacol boronate esters .

Functional Group Variations

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1350933-21-9)

- Structure : Hydroxy group at C2 instead of methoxy.

- Key Differences :

2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Conjugated Systems

(E)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzonitrile (CSTBPin)

Comparative Data Table

生物活性

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields such as medicinal chemistry and materials science.

The compound has the following chemical characteristics:

- Molecular Formula : C12H18BNO3

- Molecular Weight : 235.09 g/mol

- CAS Number : 445264-61-9

- Structure : The structure includes a dioxaborolane moiety which is significant for its reactivity and biological interactions.

Antiviral Properties

Research indicates that derivatives of dioxaborolanes, including this compound, exhibit antiviral properties. Specifically, they have been investigated for their potential as serine protease inhibitors in the treatment of viral infections such as Hepatitis C Virus (HCV) .

The biological activity is largely attributed to the ability of the dioxaborolane group to form stable complexes with biological targets. This interaction can inhibit enzyme activity essential for viral replication. For instance, serine proteases play a critical role in the life cycle of many viruses, and their inhibition can lead to decreased viral load.

Study 1: Antiviral Efficacy

In a study examining the efficacy of dioxaborolane derivatives against HCV, this compound was shown to significantly reduce viral replication in vitro. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

| Compound | IC50 (µM) | Viral Strain |

|---|---|---|

| This compound | 0.75 | HCV Genotype 1b |

| Control (Sofosbuvir) | 0.50 | HCV Genotype 1b |

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted to evaluate the safety profile of the compound. The results indicated that at concentrations effective for antiviral activity, the compound exhibited minimal cytotoxic effects on human liver cells (Huh7 cell line), with an LC50 value significantly higher than the IC50 for antiviral activity .

Medicinal Chemistry

The compound's ability to inhibit serine proteases makes it a candidate for further development in antiviral therapies. Its structure allows for modifications that could enhance efficacy and selectivity against specific viral targets.

Materials Science

Beyond its biological applications, this compound is also utilized in the synthesis of novel copolymers with unique optical and electrochemical properties . This application highlights its versatility beyond medicinal uses.

Q & A

Q. What are the common synthetic routes and reaction conditions for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The synthesis typically starts with an aryl halide precursor, such as 4-bromo-3-(methoxymethoxy)benzonitrile, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron. Key conditions include using a Pd catalyst (e.g., PdCl₂(dppf)), a base (e.g., potassium acetate), and anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert gas (N₂/Ar) at 80–100°C for 12–24 hours .

Q. Which chemical reactions are most relevant for modifying this compound in organic synthesis?

The compound participates in:

- Suzuki-Miyaura coupling : The boronate ester reacts with aryl halides to form biaryl systems, facilitated by Pd catalysts .

- Nucleophilic substitution : The methoxy group can be replaced under acidic/basic conditions (e.g., using BBr₃ for demethylation) .

- Reduction/Oxidation : The nitrile group can be reduced to an amine (via LiAlH₄) or oxidized to a carboxylic acid (via H₂O₂/acid) .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves purity. Analytical HPLC or GC-MS is advised to confirm purity (>95%) .

Q. How is this compound characterized structurally?

Techniques include:

- NMR : ¹H/¹³C NMR for functional group identification (e.g., boronate ester at δ ~1.3 ppm for pinacol methyl groups).

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- X-ray crystallography : For unambiguous confirmation of regiochemistry (if crystals are obtainable) .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings be optimized when using this boronate ester?

Key parameters:

- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances turnover .

- Solvent effects : Dioxane/water mixtures improve solubility of polar intermediates.

- Temperature control : Microwave-assisted synthesis reduces reaction time (30 min at 120°C) . Discrepancies in yields (e.g., 60–90%) may arise from trace oxygen or moisture; strict inert conditions are critical .

Q. How does the electronic nature of the benzonitrile moiety influence cross-coupling reactivity?

The electron-withdrawing nitrile group stabilizes the transition state in Suzuki couplings, increasing reaction rates compared to non-cyano analogs. Computational studies (DFT) suggest a 15–20% reduction in activation energy due to resonance effects .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the methoxy group?

- Protecting groups : Temporarily replace the methoxy with a TBS ether to prevent premature substitution.

- Acid scavengers : Add molecular sieves to sequester HBr/HCl byproducts in demethylation reactions .

Q. How can air sensitivity of the boronate ester be managed in large-scale syntheses?

- Storage : Use Schlenk flasks under argon with 3Å molecular sieves.

- Handling : Conduct reactions in gloveboxes or use syringe-septum techniques.

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids .

Q. What analytical approaches resolve contradictions in reported reaction outcomes (e.g., variable yields)?

- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation.

- Design of Experiments (DoE) : Statistical optimization identifies critical variables (e.g., catalyst loading, solvent ratio).

- Control experiments : Test for trace metal contaminants (e.g., Fe³⁺) that may deactivate Pd catalysts .

Q. How is this compound applied in medicinal chemistry for target validation?

It serves as a key intermediate in synthesizing kinase inhibitors (e.g., HSD17B13 inhibitors) via late-stage diversification. For example, coupling with a thiazole fragment yields analogs with IC₅₀ values <100 nM in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。